![molecular formula C11H12N6O B14010033 3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine CAS No. 74273-85-1](/img/structure/B14010033.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is an organic compound with the molecular formula C11H12N6O. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group to a pyrazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine typically involves the diazotization of 4-methoxyaniline followed by coupling with pyrazine-2,6-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)pyridine-2,6-diamine
- 3-(4-Methoxyphenyl)diazenylpyridine-2,6-diamine
- 4-(4-Methoxyphenyl)diazenylbenzene-1,3-diamine
Uniqueness
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is unique due to its specific combination of a methoxyphenyl group and a pyrazine ring linked by a diazenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
74273-85-1 |
|---|---|
Molecular Formula |
C11H12N6O |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)diazenyl]pyrazine-2,6-diamine |
InChI |
InChI=1S/C11H12N6O/c1-18-8-4-2-7(3-5-8)16-17-11-10(13)15-9(12)6-14-11/h2-6H,1H3,(H4,12,13,15) |
InChI Key |
FKZKCXXBRJEVCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NC=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


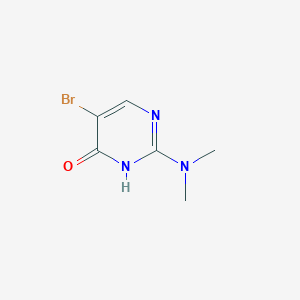
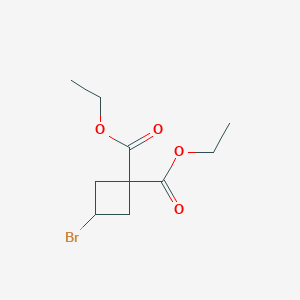

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
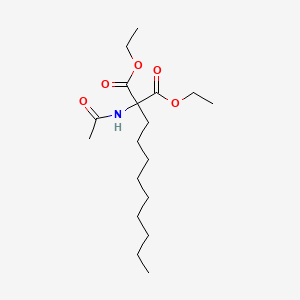
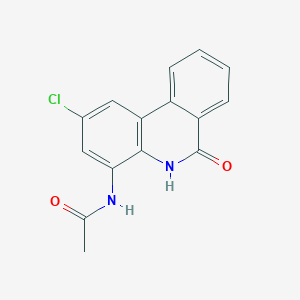
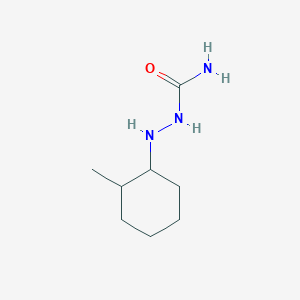
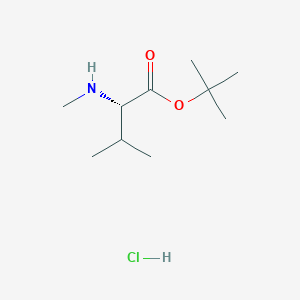
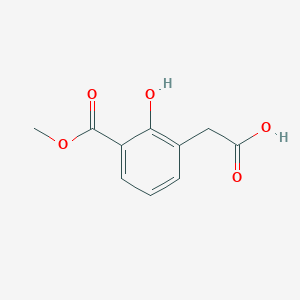
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
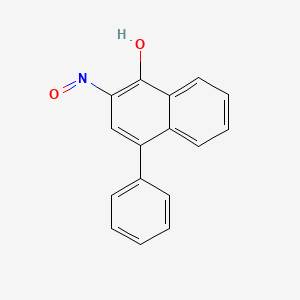
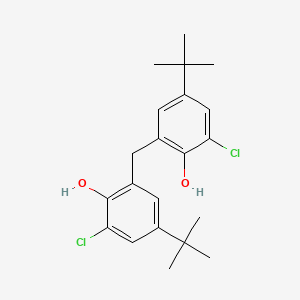
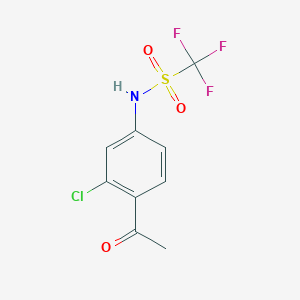
![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
